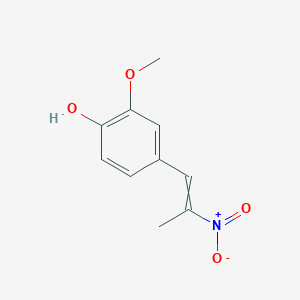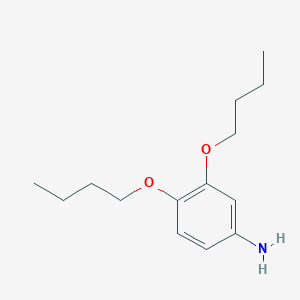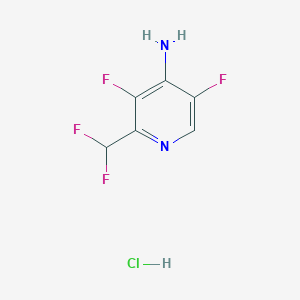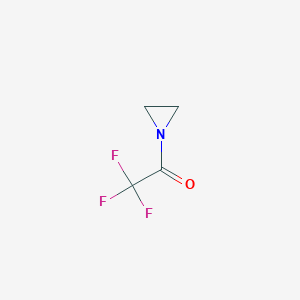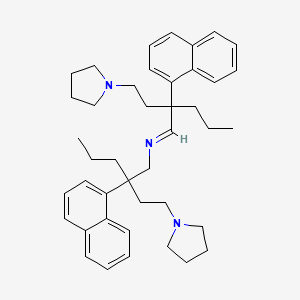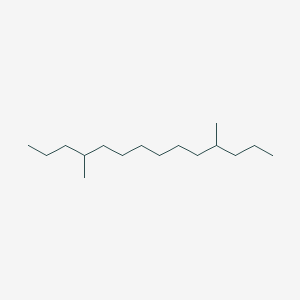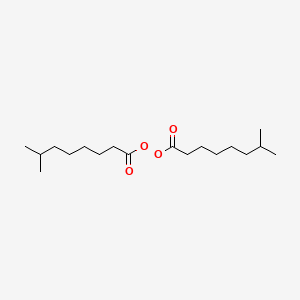
Bis(1-oxoisononyl) peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-oxoisononyl) peroxide: is an organic peroxide compound with the chemical formula C18H34O4 . It is known for its strong oxidizing properties and is used in various industrial applications, particularly as an initiator for polymerization reactions. The compound is sensitive to temperature changes and contamination, which can lead to violent decomposition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-oxoisononyl) peroxide typically involves the reaction of nonanoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions must be carefully controlled to prevent decomposition and ensure high yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process includes stringent temperature control and the use of stabilizers to prevent premature decomposition. The compound is usually stored and transported as a mixture with an inert solid to enhance safety .
Análisis De Reacciones Químicas
Types of Reactions: Bis(1-oxoisononyl) peroxide primarily undergoes decomposition reactions, where it breaks down into nonanoic acid and oxygen. It can also participate in oxidation reactions, where it acts as an oxidizing agent to convert other compounds into their oxidized forms .
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and various acids as catalysts. The reactions are typically carried out at controlled temperatures to prevent explosive decomposition.
Decomposition Reactions: These reactions can be initiated by heat or contamination with certain metals or organic compounds.
Major Products: The major products formed from the decomposition of this compound are nonanoic acid and oxygen. In oxidation reactions, the products depend on the specific substrates being oxidized .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(1-oxoisononyl) peroxide is used as an initiator for radical polymerization reactions. It helps in the formation of polymers by generating free radicals that initiate the polymerization process .
Biology and Medicine: While not commonly used directly in biological or medical applications, the compound’s derivatives and related peroxides are studied for their potential antimicrobial and antitumor properties .
Industry: In the industrial sector, this compound is used in the production of plastics and resins. It serves as a curing agent for unsaturated polyester resins and as a cross-linking agent for polyethylene .
Mecanismo De Acción
The mechanism of action of bis(1-oxoisononyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, particularly polymerization. The molecular targets include unsaturated compounds that can undergo radical addition reactions .
Comparación Con Compuestos Similares
Bis(1-oxononyl) peroxide: Similar in structure and properties, used in similar applications.
Bis(1-hydroperoxyalkyl) peroxides: These compounds also serve as initiators for polymerization and have similar reactivity.
Uniqueness: Bis(1-oxoisononyl) peroxide is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in controlled polymerization processes where precise initiation is required .
Propiedades
Número CAS |
58499-37-9 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
7-methyloctanoyl 7-methyloctaneperoxoate |
InChI |
InChI=1S/C18H34O4/c1-15(2)11-7-5-9-13-17(19)21-22-18(20)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3 |
Clave InChI |
XKXGWYAQJRXDPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC(=O)OOC(=O)CCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)

![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)

